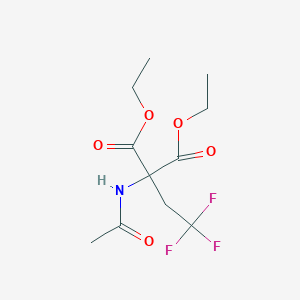
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, also known as 1,3-diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate, is a chemical compound with the molecular formula C11H16F3NO5 . It has a molecular weight of 299.24 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) . The Canonical SMILES representation is CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.24 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 8 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound is 299.09805710 g/mol . The topological polar surface area is 81.7 Ų . The compound has a heavy atom count of 20 .
Wissenschaftliche Forschungsanwendungen
Copper-Promoted Aryl Iodide Reactions
- Diethyl acetamido(aryl)malonates, similar to diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, can be synthesized efficiently using a copper-promoted reaction with aryl iodides. These compounds are valuable as precursors for α-arylglycines (Pivsa-Art, Fukui, Miura, & Nomura, 1996).
Synthesis and Biotransformation Studies
- Diethyl α-acetamido, α-alkylmalonates, closely related to diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, have been synthesized and studied for their structures and potential as substrates in biotransformation processes (Singh, Prasad, Errington, Belokon, Kochetkov, Saxena, Jain, & Parmar, 2000).
Synthesis of β-trifluoromethyl-N-acetyltryptophan
- The compound has been used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showcasing its utility in creating biologically significant molecules (Gong, Kato, & Kimoto, 1999).
Crystal Engineering in Pharma Industry
- Variants of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate, which are structurally similar, have been explored for their importance in the pharmaceutical industry, particularly in crystal engineering (Bojarska, Wolf, Fruziński, Kaczmarek, Leśnikowski, Kraj, Zielenkiewicz, Madura, Borowiecki, Remko, & Breza, 2022).
Electrochemical Reactivity Studies
- Research has been conducted on the reactivity of compounds like diethyl malonate, which is structurally related, in electrochemical reactions, offering insights into their potential applications in various chemical processes (Casadei, Rienzo, Inesi, & Moracci, 1992).
Synthesis of Pharmaceutical Compounds
- The compound has been utilized in the synthesis of Fingolimod hydrochloride, a significant pharmaceutical product, demonstrating its role in drug synthesis (Hehong, 2013).
Chemoselective Reactions in Synthesis
- Studies have shown its utility in chemoselective reactions, particularly in forming compounds with potential antifungal properties (Sidhu, Sharma, & Rai, 2009).
Cyclocondensation Reactions
- Malonates, including variants similar to diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate, have been used in cyclocondensation reactions to create six-membered heterocycles, important in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Eigenschaften
IUPAC Name |
diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBHHXHXMSJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556362 | |
| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate | |
CAS RN |
120097-64-5 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(2,2,2-trifluoroethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120097-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl acetamido(2,2,2-trifluoroethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

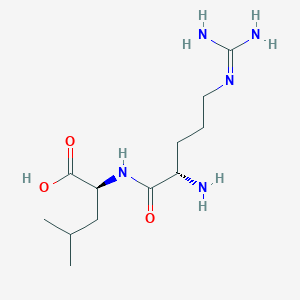
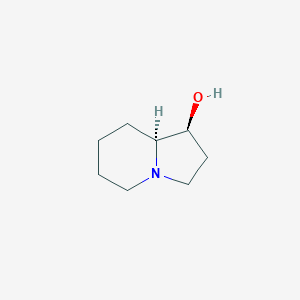
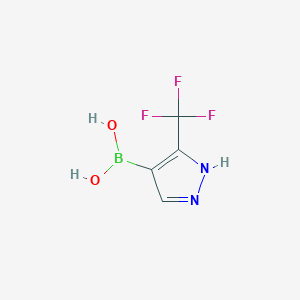
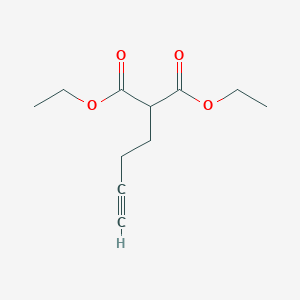
![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
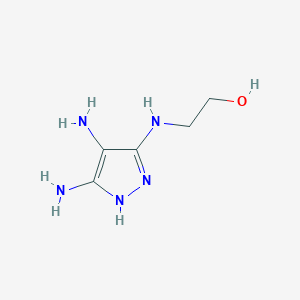
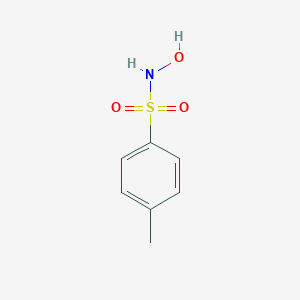

![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)